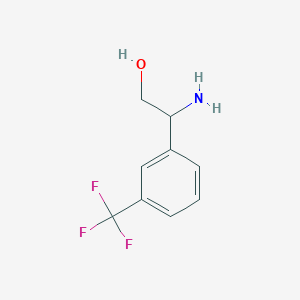

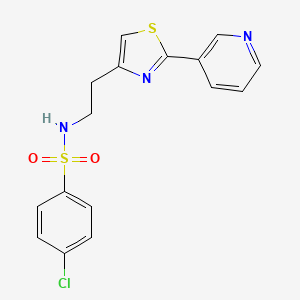

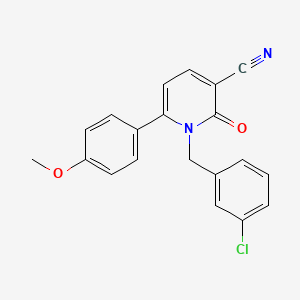

![molecular formula C17H23N3O2 B2475683 (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone CAS No. 1421491-31-7](/img/structure/B2475683.png)

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that likely contains a piperazine ring, a cyclohexyl group, a furo[3,2-b]pyrrole group, and a methanone group . These types of compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various organic reactions. For instance, a novel dithieno[3,2-b:2’,3’-d]pyrrole (DTP) derivative was synthesized, and its corresponding polymer was successfully obtained via electrochemical polymerization .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their electrochemical and optical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been studied for their electrochemical and optical properties. For example, a novel polymer exhibited a reversible electrochromic behavior with a high optical contrast .

Aplicaciones Científicas De Investigación

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone has been extensively studied in the field of neuroscience for its potential therapeutic applications. As an NMDA receptor antagonist, this compound has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used in research on the mechanisms of synaptic plasticity and learning and memory, as well as in the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.

Mecanismo De Acción

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the co-agonist glycine. This blocks the flow of calcium ions into the neuron, which can lead to a reduction in excitotoxicity and neuronal damage. In addition, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include reducing glutamate-induced excitotoxicity, increasing cerebral blood flow, and modulating the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone in lab experiments is its selective antagonism of the NMDA receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at high doses.

Direcciones Futuras

There are many potential future directions for research on (4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone and its therapeutic applications. One area of interest is the development of new drugs that target the NMDA receptor using this compound as a lead compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects. Additionally, research on the biochemical and physiological effects of this compound may lead to new insights into the mechanisms of neuroprotection and synaptic plasticity.

Métodos De Síntesis

(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone can be synthesized using a variety of methods, but one of the most commonly used is the Hantzsch pyridine synthesis. In this method, 4-cyclohexylpiperazine, 4H-furo[3,2-b]pyrrole-5-carbaldehyde, and ethyl acetoacetate are reacted together in the presence of a catalyst to form this compound. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient way to synthesize the compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound. Unfortunately, without more specific information, it’s difficult to provide detailed safety and hazard information .

Propiedades

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(4H-furo[3,2-b]pyrrol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-17(15-12-16-14(18-15)6-11-22-16)20-9-7-19(8-10-20)13-4-2-1-3-5-13/h6,11-13,18H,1-5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVUKIDISPUOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

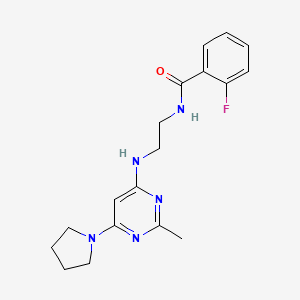

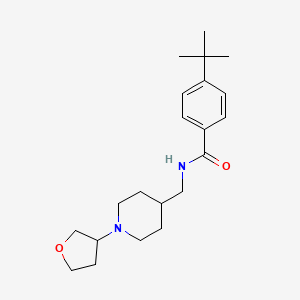

![6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2475601.png)

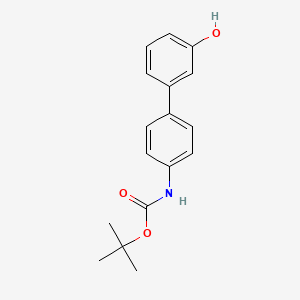

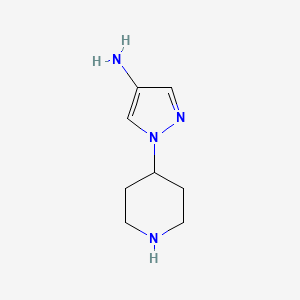

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)

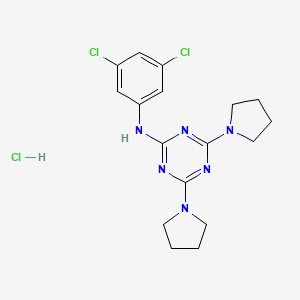

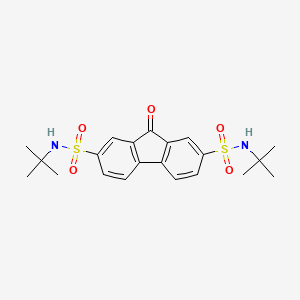

![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)